ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
CAS No.: 1257846-28-8
Cat. No.: VC11956884
Molecular Formula: C12H11F2N3O4S
Molecular Weight: 331.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257846-28-8 |
|---|---|
| Molecular Formula | C12H11F2N3O4S |
| Molecular Weight | 331.30 g/mol |
| IUPAC Name | ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H11F2N3O4S/c1-2-21-12(18)8-6-15-16-11(8)22(19,20)17-10-4-3-7(13)5-9(10)14/h3-6,17H,2H2,1H3,(H,15,16) |
| Standard InChI Key | YDUWZEJZQIERHJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
| Canonical SMILES | CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate belongs to the pyrazole class, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The sulfamoyl group (-SO₂NH-) bridges the pyrazole ring and the 2,4-difluorophenyl substituent, while the ethyl ester (-COOEt) occupies the fourth position of the heterocycle.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁F₂N₃O₄S |
| Molecular Weight | 331.30 g/mol |
| CAS Registry Number | 1257846-28-8 |
| IUPAC Name | Ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
The fluorine atoms enhance lipophilicity and metabolic stability, while the sulfamoyl group offers hydrogen-bonding capabilities critical for target engagement. The ester moiety provides a handle for prodrug strategies or further derivatization.
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves multi-step organic reactions, typically beginning with the construction of the pyrazole core. Key steps include:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.
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Sulfamoylation: Introduction of the sulfamoyl group via reaction with sulfamoyl chloride derivatives under basic conditions.
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Esterification: Functionalization with ethyl chloroformate or analogous agents to install the ester group.
Optimization Parameters
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Temperature: Controlled heating (50–80°C) to drive reactivity while minimizing side reactions.
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pH: Maintained in mildly basic conditions (pH 8–9) during sulfamoylation to facilitate nucleophilic substitution.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Signals for the pyrazole proton (δ 7.5–8.0 ppm), ethyl ester (δ 1.3 ppm triplet, δ 4.3 ppm quartet), and aromatic fluorophenyl protons (δ 6.8–7.2 ppm multiplet).
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¹⁹F NMR: Distinct peaks at δ -110 ppm (ortho-F) and δ -100 ppm (para-F), confirming substitution pattern.
Mass Spectrometry (MS)
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ESI-MS: Molecular ion [M+H]⁺ at m/z 332.3, with fragment ions at m/z 285.1 (loss of COOEt) and 214.0 (sulfamoyl cleavage).
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the sulfamoyl and ester groups to optimize potency and selectivity.
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In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in rodent models.
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Target Deconvolution: Proteomic profiling to identify novel biological targets.
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